molecular formula C7H6ClNOS B1397872 4-Cyclopropyl-thiazole-2-carbonyl chloride CAS No. 1180496-28-9

4-Cyclopropyl-thiazole-2-carbonyl chloride

Cat. No. B1397872
CAS RN: 1180496-28-9
M. Wt: 187.65 g/mol
InChI Key: PTCMPZCXGSCXLO-UHFFFAOYSA-N
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Description

4-Cyclopropyl-thiazole-2-carbonyl chloride is a chemical compound with the molecular formula C7H6ClNOS . It is a product offered by several scientific research suppliers .


Synthesis Analysis

Thiazoles, including 4-Cyclopropyl-thiazole-2-carbonyl chloride, are important heterocyclic compounds. They are synthesized by researchers using variable substituents as target structures . Thiazoles are synthesized by the condensation of α-haloketones with thioamides, a process known as the Hantzsch thiazole synthesis .


Molecular Structure Analysis

The molecular structure of 4-Cyclopropyl-thiazole-2-carbonyl chloride consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The cyclopropyl group is attached to the thiazole ring .


Chemical Reactions Analysis

Thiazoles, including 4-Cyclopropyl-thiazole-2-carbonyl chloride, exhibit a range of chemical reactions. They can undergo nucleophilic addition reactions, where a nucleophile attacks the carbon of the carbonyl group . Additionally, carbonyl compounds with leaving groups, like 4-Cyclopropyl-thiazole-2-carbonyl chloride, can undergo nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of thiazole derivatives is mediated by interactions with several bio targets such as TNF-α, IMPDH (inosine monophosphate dehydrogenase) and apoptosis inducers, kinase inhibitors, promatrix metalloprotein activation inhibition, inhibitors of signal transducer and activator .

Safety and Hazards

4-Cyclopropyl-thiazole-2-carbonyl chloride is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Thiazoles, including 4-Cyclopropyl-thiazole-2-carbonyl chloride, have shown a wide range of biological activities, making them a promising area for future research . They have been used in the design and structure–activity relationship of bioactive molecules . Future research may focus on the development of new thiazole derivatives with improved therapeutic outcomes .

properties

IUPAC Name

4-cyclopropyl-1,3-thiazole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c8-6(10)7-9-5(3-11-7)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCMPZCXGSCXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-thiazole-2-carbonyl chloride

Synthesis routes and methods

Procedure details

Compound 267a was synthesized from compound 266a (3 g, 1 eq.) as a brown solid in quantitative yield, following the procedure as described for compound 214. MS (ESI, EI+): m/z=170 (MH+).
Name
compound 266a
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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